

# Independent validation of published Dimethandrolone research findings

Author: BenchChem Technical Support Team. Date: December 2025



An Independent Validation and Comparison of Published Dimethandrolone Undecanoate (DMAU) Research Findings

# Introduction to Dimethandrolone Undecanoate (DMAU)

Dimethandrolone undecanoate (DMAU) is an investigational oral male contraceptive agent.[1] It is a prodrug that is converted in the body to its active form, dimethandrolone (DMA).[2] DMA exhibits both androgenic and progestational activity, which allows it to suppress the hormones necessary for sperm production while providing androgenic support to mitigate symptoms of low testosterone.[2] Specifically, DMAU suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces intratesticular testosterone and inhibits spermatogenesis.[3] A key feature of DMA is that it is not converted to estrogen by aromatase, which may offer a different side-effect profile compared to testosterone-based therapies.[2]

This guide provides an independent validation and comparison of published research findings on DMAU, focusing on quantitative data from clinical trials, detailed experimental methodologies, and visual representations of its mechanism and study workflows.

### **Comparative Analysis of Clinical Trials**

The majority of published data on oral DMAU comes from a foundational Phase I clinical trial that assessed its safety, tolerability, pharmacokinetics, and pharmacodynamics over 28 days of



daily administration.[2][4] Additionally, a comparative study has been published analyzing the metabolic effects of DMAU versus another investigational male contraceptive, 11β-methyl-19-nortestosterone dodecylcarbonate (11β-MNTDC).[5][6] Other studies, including those on an injectable formulation of DMAU and a longer-term study focused on spermatogenesis suppression, have been registered, but their full results are not yet widely published.[3][7]

## Table 1: Summary of Key Clinical Trials on Dimethandrolone (DMAU)



| Study Focus                                             | Clinical Trial  | Duration    | Participants<br>(n)   | Key<br>Objectives                                                                                                                               | Status    |
|---------------------------------------------------------|-----------------|-------------|-----------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Oral DMAU<br>Safety and<br>Pharmacodyn<br>amics         | NCT0138206<br>9 | 28 days     | 100 (83<br>completed) | To assess the safety, tolerability, pharmacokin etics, and pharmacodyn amics of daily oral DMAU.  [1][4]                                        | Completed |
| Comparative<br>Metabolic<br>Effects                     | N/A             | 28 days     | N/A                   | To compare the metabolic effects of DMAU and 11β-MNTDC. [5][6]                                                                                  | Completed |
| Injectable DMAU Safety and Pharmacokin etics            | NCT0292721<br>0 | Single Dose | 84                    | To evaluate the safety, tolerability, pharmacokin etics, and pharmacodyn amics of a single intramuscular or subcutaneou s injection of DMAU.[8] | Completed |
| Spermatogen<br>esis<br>Suppression<br>with Oral<br>DMAU | NCT0345507<br>5 | 12 weeks    | 100                   | To evaluate the suppression of spermatogen                                                                                                      | Completed |



esis after oral administratio n of DMAU alone or with levonorgestre I.[9]

#### **Data Presentation**

The following tables summarize the quantitative data from the 28-day oral DMAU study.

**Table 2: Effects of Oral DMAU on Endocrine Parameters** 

(28-Day Study)

| Parameter               | Placebo               | 100 mg DMAU           | 200 mg DMAU           | 400 mg DMAU                          |
|-------------------------|-----------------------|-----------------------|-----------------------|--------------------------------------|
| LH (IU/L)               | No significant change | Marked<br>Suppression | Marked<br>Suppression | Marked<br>Suppression<br>(<1.0 IU/L) |
| FSH (IU/L)              | No significant change | Marked<br>Suppression | Marked<br>Suppression | Marked<br>Suppression<br>(<1.0 IU/L) |
| Testosterone<br>(ng/dL) | No significant change | Marked<br>Suppression | Marked<br>Suppression | Marked<br>Suppression<br>(<50 ng/dL) |

Data is qualitative as presented in the search results. The 400 mg dose showed the most profound suppression, consistent with effective contraception.[1][4]

## Table 3: Effects of Oral DMAU on Metabolic and Safety Parameters (28-Day Study)



| Parameter                                  | Placebo                           | 100 mg DMAU                       | 200 mg DMAU                       | 400 mg DMAU                       |
|--------------------------------------------|-----------------------------------|-----------------------------------|-----------------------------------|-----------------------------------|
| HDL Cholesterol<br>("Good"<br>Cholesterol) | No significant change             | Mild Decrease                     | Mild Decrease                     | Mild Decrease                     |
| Weight Gain                                | No significant change             | Mild Increase                     | Mild Increase                     | Mild Increase                     |
| Liver Function<br>Tests                    | No clinically significant changes |
| Kidney Function<br>Tests                   | No clinically significant changes |

All reported changes in the DMAU groups were mild.[1][10]

**Table 4: Comparative Metabolic Effects of DMAU vs.** 

11β-MNTDC (28-Day Studies)

| Parameter                    | DMAU                  | 11β-MNTDC |
|------------------------------|-----------------------|-----------|
| HDL-C                        | Decrease              | Decrease  |
| LDL-C                        | No significant change | Increase  |
| Weight                       | Increase              | Increase  |
| Hematocrit                   | Increase              | Increase  |
| Fasting Glucose              | No change             | No change |
| Fasting Insulin              | No change             | No change |
| HOMA-IR (Insulin Resistance) | No change             | No change |
| Adiponectin                  | Slight decrease       | No change |

This table presents a summary of the comparative findings between the two investigational drugs.[5][6]



### Experimental Protocols 28-Day Oral DMAU Study (NCT01382069)

- Study Design: This was a Phase I, double-blind, randomized, placebo-controlled, dose-escalation study.[4][11]
- Participants: The study enrolled 100 healthy men aged 18 to 50 years.[1]
- Interventions: Participants received daily oral doses of 100 mg, 200 mg, or 400 mg of DMAU, or a placebo, for 28 consecutive days.[4][11] Two formulations of DMAU were tested: one in castor oil/benzyl benzoate and another as a powder in capsules.[11] The study drug was administered with food to enhance absorption.[1]
- Outcome Measures:
  - Primary Outcomes: Safety and tolerability were assessed through monitoring of vital signs,
     laboratory safety tests (including liver and kidney function), and adverse events.[4]
  - Secondary Outcomes: Pharmacokinetic profiles of DMAU and DMA were determined.
     Pharmacodynamic effects were measured by changes in serum levels of LH, FSH, and sex hormones.[4]

## Comparative Metabolic Effects Study (DMAU vs. 11β-MNTDC)

- Study Design: This was a comparative analysis of data from two separate 28-day clinical trials of DMAU and 11β-MNTDC.[5]
- Participants: Healthy men received either DMAU, 11β-MNTDC, or a placebo for 28 days.[5]
- Interventions: Daily oral administration of the investigational drug or placebo.
- Outcome Measures: The study assessed changes in insulin sensitivity (fasting glucose, fasting insulin, HOMA-IR), adiponectin, lipid profiles (HDL-C, LDL-C), weight, and hematocrit.[5][6]



# Visualizations Signaling Pathway of Dimethandrolone (DMAU)



Click to download full resolution via product page



Caption: Mechanism of Action of DMAU on the HPG Axis.

### Experimental Workflow of the 28-Day Oral DMAU Clinical Trial





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. endocrine.org [endocrine.org]
- 2. Effects of 28 Days of Oral Dimethandrolone Undecanoate in Healthy Men: A Prototype Male Pill - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Male contraception: narrative review of ongoing research PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 28 Days of Oral Dimethandrolone Undecanoate in Healthy Men: A Prototype Male Pill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of metabolic effects of the progestational androgens dimethandrolone undecanoate and 11β-MNTDC in healthy men PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dimethandrolone undecanoate Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Independent validation of published Dimethandrolone research findings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202117#independent-validation-of-publisheddimethandrolone-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com